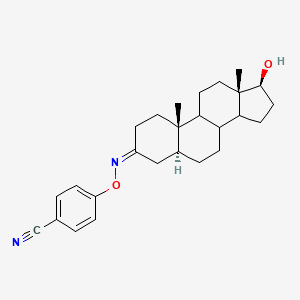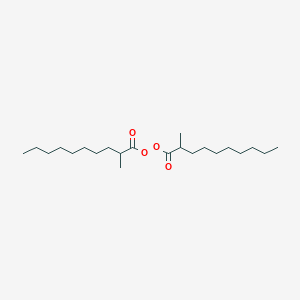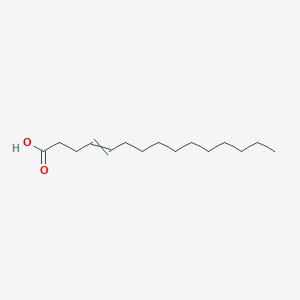
Pentadec-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentadec-4-enoic acid is a monounsaturated fatty acid with the molecular formula C15H28O2. It is characterized by a double bond between the fourth and fifth carbon atoms in its 15-carbon chain. This compound is part of a broader class of unsaturated fatty acids, which are known for their various applications in different fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentadec-4-enoic acid can be synthesized through several methods. One common approach involves the use of propylene alcohol and orthoacetate as starting materials. These undergo ester exchange and rearrangement reactions under the influence of a catalyst to form pentadec-4-enoic ester. Subsequent hydrolysis, acidification, layering, and rectification in an alkaline medium yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic rearrangement of pentenoic acids. This process typically uses noble metal catalysts such as platinum or palladium to facilitate the conversion. The resulting product is then purified through various techniques to achieve the desired purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Pentadec-4-enoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: This process involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of saturated fatty acids.
Substitution: In this reaction, one functional group in the molecule is replaced by another, which can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) are often employed.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Applications De Recherche Scientifique
Pentadec-4-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various chemical compounds and as a reagent in organic synthesis.
Biology: This compound is studied for its role in cellular processes and its potential effects on metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic benefits, including anti-inflammatory and anticancer properties.
Industry: This compound is used in the production of specialty chemicals, lubricants, and surfactants
Mécanisme D'action
The mechanism of action of pentadec-4-enoic acid involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, influence membrane fluidity, and affect signal transduction pathways. These interactions can lead to changes in cellular processes such as inflammation, apoptosis, and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pent-2-enoic acid
- Pent-3-enoic acid
- Hexadec-4-enoic acid
Uniqueness
Pentadec-4-enoic acid is unique due to its specific chain length and the position of the double bond. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Propriétés
Numéro CAS |
66086-78-0 |
|---|---|
Formule moléculaire |
C15H28O2 |
Poids moléculaire |
240.38 g/mol |
Nom IUPAC |
pentadec-4-enoic acid |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h11-12H,2-10,13-14H2,1H3,(H,16,17) |
Clé InChI |
STFWYFQCNSNCOA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC=CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine](/img/structure/B14481074.png)
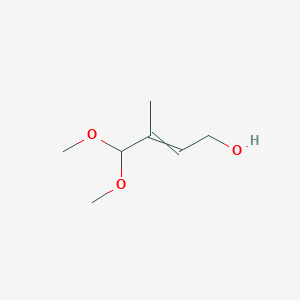
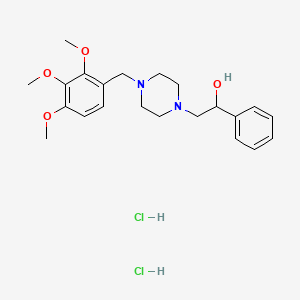

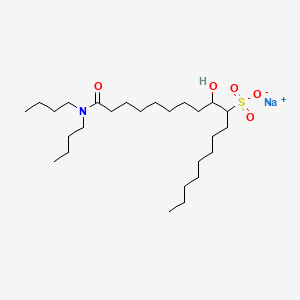
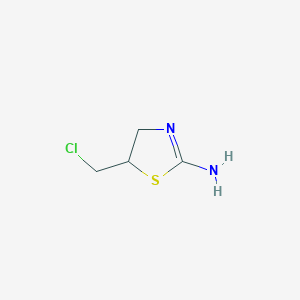
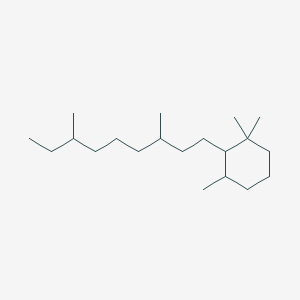

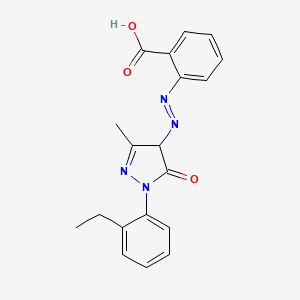
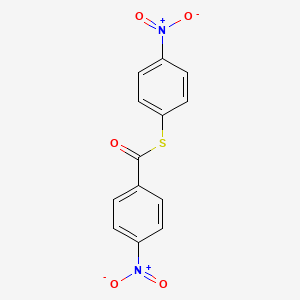
![2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid](/img/structure/B14481129.png)
